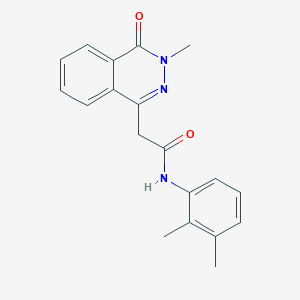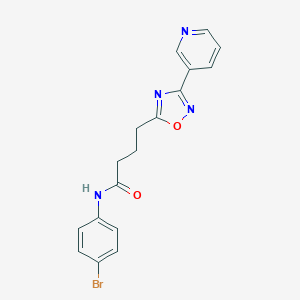
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide, also known as DTA, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various research fields.
Mecanismo De Acción
The mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is not yet fully understood. However, studies suggest that this compound may act by inhibiting specific signaling pathways involved in cell proliferation, apoptosis, and immune cell function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, modulation of neurotransmitter release, and modulation of immune cell function. These effects are dependent on the concentration of this compound and the specific cell type being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has several advantages for lab experiments, including its high purity and stability, as well as its potential to target specific signaling pathways. However, this compound also has limitations, including its low solubility in water and the need for specific conditions for synthesis.
Direcciones Futuras
Future research on 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide could include studies on its potential applications in other research fields, such as cardiovascular disease and infectious diseases. Additionally, further studies on the mechanism of action of this compound could provide insight into its potential therapeutic applications. Finally, research on the optimization of synthesis methods and the development of this compound analogs could lead to the discovery of more potent and selective compounds.
In conclusion, this compound is a novel compound with potential applications in various research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the discovery of new therapeutic agents and contribute to the advancement of scientific knowledge.
Métodos De Síntesis
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide can be synthesized through a multistep process involving the reaction of 3,5-dibromo-1H-1,2,4-triazole with N-(3,4,5-trimethoxyphenyl)acetamide. The reaction is carried out under specific conditions, including the use of a catalyst and a solvent, to achieve high yield and purity of the final product.
Aplicaciones Científicas De Investigación
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has been studied for its potential applications in various research fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has shown promising results as a potential anticancer agent, inhibiting the growth of cancer cells in vitro and in vivo. In neuroscience, this compound has been studied for its potential to modulate neurotransmitter release and synaptic plasticity. In immunology, this compound has been studied for its potential to modulate immune cell function and cytokine production.
Propiedades
Fórmula molecular |
C13H14Br2N4O4 |
|---|---|
Peso molecular |
450.08 g/mol |
Nombre IUPAC |
2-(3,5-dibromo-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C13H14Br2N4O4/c1-21-8-4-7(5-9(22-2)11(8)23-3)16-10(20)6-19-13(15)17-12(14)18-19/h4-5H,6H2,1-3H3,(H,16,20) |
Clave InChI |
NATLWIKXRSIWCV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=NC(=N2)Br)Br |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=NC(=N2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)butanamide](/img/structure/B277406.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethoxyphenyl)butanamide](/img/structure/B277407.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(methylamino)sulfonyl]phenyl}butanamide](/img/structure/B277409.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide](/img/structure/B277410.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277411.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide](/img/structure/B277412.png)
![2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B277418.png)



![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]butanamide](/img/structure/B277424.png)
![1-(3-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277425.png)
![1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277428.png)
![1-(3-methylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277429.png)